Guanylin is a 15 amino acid peptide primarily secreted by goblet cells in the colon. It functions as an agonist for the guanylyl cyclase receptor, specifically guanylate cyclase C (GC-C), which plays a crucial role in regulating electrolyte and water transport in both intestinal and renal epithelia. Upon binding to its receptor, guanylin induces an increase in intracellular cyclic guanosine monophosphate levels, leading to enhanced chloride secretion and decreased intestinal fluid absorption, which can result in diarrhea. Notably, a significant reduction in guanylin expression has been linked to colorectal cancer, highlighting its potential role as a tumor suppressor in the intestine .
Guanylin is classified as a member of the natriuretic peptide family, which includes other peptides like atrial natriuretic peptide and uroguanylin. It is primarily produced in the gastrointestinal tract but has also been identified in various tissues throughout mammals. The peptide is encoded by the GUCA2A gene located on chromosome 1 .
Guanylin can be synthesized through several methods, including:
The synthesis of guanylin involves the formation of disulfide bonds that stabilize its structure. The peptide's activity is closely tied to these structural features, which are essential for its interaction with GC-C receptors .
Guanylin's molecular formula is . Its structure includes:
The protein data bank entry for guanylin is PDB ID: 1O8R, which provides detailed structural information about this peptide .
Guanylin primarily engages in biochemical reactions involving:
The interaction between guanylin and GC-C is characterized by high affinity and specificity, similar to that observed with heat-stable enterotoxins .
Guanylin acts through a well-defined mechanism:
Additionally, research indicates that guanylin may have GC-C-independent pathways, particularly in renal tissues .
Guanylin exhibits properties typical of small peptides, including stability under physiological conditions but susceptibility to enzymatic degradation by proteases.
Studies have shown that alterations in guanylin levels can significantly impact fluid homeostasis and may contribute to pathological conditions such as obesity-related colorectal cancer .
Guanylin has several scientific applications:
Human guanylin is a 15-amino acid peptide (H-Pro-Asp-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH) characterized by its compact, heat-stable structure stabilized by two intramolecular disulfide bonds. These bonds form a specific topology: Cys4-Cys12 and Cys7-Cys15, creating a β-hairpin fold essential for receptor binding and biological activity [2] [7]. Disruption of these bonds (e.g., via mutagenesis) abolishes guanylyl cyclase C (GC-C) activation, confirming their critical role in maintaining the bioactive conformation [7] [10]. Circular dichroism and NMR studies reveal that the disulfide network enforces a rigid structure dominated by β-sheet and β-turn elements, enabling resistance to proteolytic degradation and extreme pH conditions in the gastrointestinal lumen [7] [10].
Table 1: Structural Features of Mature Guanylin
Attribute | Detail | Functional Implication |
---|---|---|
Length | 15 amino acids | Optimal receptor docking |
Disulfide Bonds | Cys⁴–Cys¹², Cys⁷–Cys¹⁵ | Stability & correct folding |
Secondary Structure | β-hairpin, β-sheets | Resistance to denaturation |
Molecular Mass | 1.46 kDa (synthetic) | Diffusibility in mucosa |
Guanylin is synthesized as a 115-amino acid preprohormone, which undergoes proteolytic cleavage to yield proguanylin (94 amino acids; 10.3 kDa), the dominant circulating molecular form [1] [8]. Proguanylin folds into a stably structured protein with significant β-sheet (60%) and α-helical (20%) content, as determined by CD and NMR spectroscopy [3] [10]. The prosequence (residues 1–79) facilitates the correct disulfide coupling of the C-terminal guanylin domain through interdomain interactions. Mutagenesis studies show that deletion of the N-terminal β-hairpin (residues 1–31) results in misfolding and non-native disulfide isomers, rendering the hormone inactive [7] [10]. Notably, proguanylin itself exhibits minimal GC-C activation (<5% of mature guanylin), as the prosequence sterically shields the receptor-binding domain [10].
Guanylin shares structural and functional homology with related peptides but exhibits distinct biophysical and receptor-binding properties:
Table 2: Comparative Features of GC-C-Activating Peptides
Peptide | Length (aa) | Disulfide Bonds | Key Functional Differences |
---|---|---|---|
Guanylin | 15 | 2 (Cys⁴–Cys¹², Cys⁷–Cys¹⁵) | Dominant in distal gut; low GC-C affinity (EC₅₀ ~100 nM) |
Uroguanylin | 19 | 3 (Cys⁵–Cys¹⁷, Cys¹⁰–Cys¹⁸, Cys¹¹–Cys¹⁹) | Acid-stable; high renal activity; moderate GC-C affinity (EC₅₀ ~10 nM) |
STa (E. coli) | 18–19 | 3 (Cys⁶–Cys¹¹, Cys⁷–Cys¹⁵, Cys¹⁰–Cys¹⁸) | Super-agonist; 100× higher GC-C affinity (EC₅₀ ~1 nM); protease-resistant |
Proguanylin undergoes tissue-specific proteolytic processing to release mature guanylin. In intestinal enterochromaffin cells, trypsin or lysine endopeptidase cleaves proguanylin to generate bioactive fragments (e.g., guanylin-22, guanylin-32) [3] [8]. Only peptides retaining the intact C-terminal 15 residues exhibit full GC-C activation, while N-terminally extended forms (e.g., guanylin-63) are inactive [3]. Glycosylation of GC-C itself modulates ligand sensitivity: N-linked glycans at Asn³⁴⁵ and Asn⁴⁰² stabilize the receptor and enhance STa binding but are dispensable for guanylin activity [5]. Intriguingly, glycosylation at Asn³⁴⁵ protects GC-C from luminal proteases, illustrating a co-evolutionary adaptation [5].
Proteolytic Activation Cascade:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1